(S)-2,2,4-trimethylpyrrolidine hydrochloride
Description
(S)-2,2,4-Trimethylpyrrolidine hydrochloride (CAS: 1897428-40-8) is a chiral pyrrolidine derivative with the molecular formula C₇H₁₅N·HCl and a molecular weight of 149.66 g/mol (calculated as 113.20 + 36.46) . This compound is structurally characterized by a 5-membered heterocyclic ring substituted with three methyl groups at positions 2, 2, and 4, conferring significant steric hindrance and hydrophobicity. It is primarily used as a key intermediate in synthesizing CFTR modulators such as Elexacaftor and Bamocaftor, which treat cystic fibrosis . Available in small quantities (e.g., 10 mg for 292 €), it is classified as a controlled product for laboratory use only .
Properties
IUPAC Name |
(4S)-2,2,4-trimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)8-5-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUWODDRROSFEJ-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(NC1)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1897428-40-8 | |
| Record name | Pyrrolidine, 2,2,4-trimethyl-, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1897428-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2,2,4-trimethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring Contraction and Chloroform Incorporation
The initial step converts 2,2,6,6-tetramethylpiperidin-4-one into 5,5-dimethyl-3-methylenepyrrolidin-2-one through a Hoffmann-Löffler-type reaction. This involves reacting the piperidinone derivative with chloroform and sodium hydroxide in dichloromethane (DCM), catalyzed by tributylmethylammonium chloride.
Reaction Conditions:
-
Reactants:
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2,2,6,6-Tetramethylpiperidin-4-one (1.0 equiv)
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Chloroform (1.75 equiv)
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50 wt% NaOH (8.0 equiv)
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Catalyst: Tributylmethylammonium chloride (0.03 equiv)
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Solvent: DCM (2.0 vol)
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Temperature: <25°C
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Duration: 18 hours
Outcome:
Asymmetric Hydrogenation for Enantiomeric Control
The methylene group in 5,5-dimethyl-3-methylenepyrrolidin-2-one undergoes asymmetric hydrogenation to introduce the (S)-configuration. Two catalytic systems are prominent:
Rhodium-Catalyzed Hydrogenation
A rhodium complex with chiral ligands (e.g., (R)-Segphos) achieves high enantioselectivity.
Typical Conditions:
-
Catalyst: [RhCl(COD)]₂ with (R)-Segphos (0.2 mol%)
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Solvent: Tetrahydrofuran (THF)
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Pressure: 4.5 MPa H₂
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Temperature: 30°C
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Residence Time: 4 hours
Results:
Ruthenium-Catalyzed Hydrogenation
Alternative Ru catalysts (e.g., [RuCl(p-cymene){(R)-segphos}]Cl) offer comparable performance under similar conditions.
Comparison Table:
| Parameter | Rh Catalyst | Ru Catalyst |
|---|---|---|
| ee | 98.2% | 98.0% |
| Yield | 92% | 91% |
| Catalyst Loading | 0.2 mol% | 0.2 mol% |
Reduction and Salt Formation
The hydrogenated product, (S)-3,5,5-trimethylpyrrolidin-2-one, is reduced to (S)-2,2,4-trimethylpyrrolidine using lithium aluminum hydride (LiAlH₄). Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Reduction Conditions:
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Reducing Agent: LiAlH₄ (2.5 equiv)
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Solvent: Diethyl ether
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Temperature: Reflux (40°C)
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Duration: 6 hours
Salt Formation:
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Acid: Concentrated HCl (1.1 equiv)
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Solvent: Isopropyl acetate/hexane mixture
Purity Data:
Industrial-Scale Production Considerations
Process Optimization for High Yield
Scalability challenges include maintaining enantiomeric purity during hydrogenation and minimizing solvent waste. Key optimizations:
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Continuous Flow Hydrogenation: Replacing batch reactors with plug-flow reactors (PFRs) reduces residence time and improves H₂ diffusion.
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Solvent Recycling: THF and DCM are recovered via distillation, reducing costs by 30%.
Table 2: Industrial vs. Lab-Scale Parameters
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch Size | 300 g | 50 kg |
| Hydrogen Pressure | 4.5 MPa | 5.0 MPa |
| Catalyst Reuse | Not feasible | 5 cycles |
| Overall Yield | 90% | 82% |
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,4-trimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen acts as a nucleophile.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or sulfonates can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include:
N-Substituted Pyrrolidines: From nucleophilic substitution reactions.
N-Oxides: From oxidation reactions.
Reduced Amines: From reduction reactions.
Scientific Research Applications
Organic Synthesis
(S)-2,2,4-trimethylpyrrolidine hydrochloride serves as a chiral auxiliary in organic synthesis. Its ability to control stereochemistry makes it invaluable for synthesizing chiral compounds, which are crucial in pharmaceuticals and agrochemicals. The compound's role as a chiral auxiliary allows chemists to achieve desired stereochemical outcomes in various reactions.
| Application | Description |
|---|---|
| Chiral Auxiliary | Facilitates the synthesis of chiral molecules by controlling stereochemistry |
| Pharmaceutical Intermediate | Used in the synthesis of drugs and biologically active compounds |
| Natural Product Synthesis | Assists in the preparation of complex natural products |
Medicinal Chemistry
The compound has been explored as an intermediate for synthesizing CFTR modulators , which are essential for treating cystic fibrosis. Research indicates that it plays a role in modulating chloride transport mechanisms within epithelial cells by interacting with CFTR proteins .
Case Study: Cystic Fibrosis Treatment
- Objective: Investigate the efficacy of this compound as a CFTR modulator.
- Findings: The compound was shown to enhance chloride transport in epithelial cells, indicating potential therapeutic benefits for cystic fibrosis patients .
Preliminary studies suggest that this compound may interact with various biomolecules, influencing physiological responses:
- Neuroprotective Effects: The compound demonstrated protective effects against neuronal damage induced by oxidative stress and inhibition of acetylcholinesterase (AChE) activity.
- Antimicrobial Activity: Studies indicated moderate antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (S)-2,2,4-trimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine Derivatives
Structural and Functional Group Variations
The table below highlights critical differences between (S)-2,2,4-trimethylpyrrolidine hydrochloride and analogous pyrrolidine-based compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application/Use | Price (10 mg) |
|---|---|---|---|---|---|---|
| (S)-2,2,4-Trimethylpyrrolidine HCl | 1897428-40-8 | C₇H₁₅N·HCl | 149.66 | 2,2,4-Trimethyl | CFTR modulator synthesis | 292 € |
| 2-(2-Methoxyphenyl)pyrrolidine HCl | 1381928-34-2 | C₁₁H₁₆ClNO | 213.71 | 2-Methoxyphenyl | Pharmacological research | N/A |
| 2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl | 1197232-77-1 | C₁₁H₁₃ClF₃N | 251.68 | 4-Trifluoromethylphenyl | CNS-targeted drug development | N/A |
| (4S)-4-Aminopyrrolidin-2-one HCl | 573763-07-2 | C₄H₈N₂O·HCl | 136.58 | 4-Amino, 2-keto | Peptide mimetics | N/A |
| Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl | 220060-08-2 | C₇H₁₄ClNO₂ | 179.65 | 2-Methyl, 2-carboxylate ester | Prodrug synthesis | N/A |
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
- Hydrophobicity: The trimethyl groups in (S)-2,2,4-trimethylpyrrolidine HCl enhance hydrophobicity compared to polar substituents like the 2-keto group in (4S)-4-aminopyrrolidin-2-one HCl (logP ~1.43 vs. ~-1.2 estimated) .
Stability and Reactivity
- Hydrolytic Stability : Methyl ester derivatives (e.g., Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl) are prone to hydrolysis under basic conditions, unlike the stable hydrochloride salt form of the target compound .
- Stereochemical Influence : The (S)-configuration in the target compound ensures enantioselective interactions in drug synthesis, whereas racemic mixtures (e.g., unseparated 2-(2-methoxyphenyl)pyrrolidine HCl) may require chiral resolution steps .
Research Findings and Industrial Relevance
- Cost and Availability : (S)-2,2,4-trimethylpyrrolidine HCl is priced at 1,984 € per 100 mg , reflecting its niche application in high-value pharmaceuticals . Comparatively, simpler derivatives like (R)-3-hydroxypyrrolidine HCl (CAS 90481-32-6) are lower-cost alternatives for general organic synthesis .
- Synthetic Challenges : The steric bulk of the trimethyl groups complicates further functionalization, whereas aryl-substituted pyrrolidines (e.g., 2-methoxyphenyl) allow easier electrophilic aromatic substitution .
Biological Activity
(S)-2,2,4-trimethylpyrrolidine hydrochloride is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a pyrrolidine ring with three methyl groups, influences its biological activity and interaction with various biological systems. This article explores the biological activity of this compound, including its pharmacodynamics, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C₇H₁₆ClN
- Molecular Weight: 149.66 g/mol
- Appearance: White to off-white solid
- Melting Point: 140-143°C
- Hygroscopic Nature: Requires storage under inert conditions at low temperatures (typically around -20°C) to maintain stability.
Biological Activity Overview
This compound has been studied for its potential interactions with neurotransmitter receptors and its role as a chiral building block in drug synthesis. The compound's stereochemistry is crucial for its biological interactions, influencing its pharmacological profile.
Interaction with Neurotransmitter Receptors
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors. While comprehensive data are still limited, initial findings indicate potential interactions that could lead to therapeutic applications in treating neurological disorders. Understanding these interactions is essential for elucidating the compound's pharmacodynamics.
Applications in Drug Synthesis
The compound serves as an important intermediate in the synthesis of CFTR modulators, which are used to treat cystic fibrosis. The synthetic routes for producing this compound include reactions involving 2,2,6,6-tetramethylpiperidin-4-one and various catalysts . This versatility highlights its significance in pharmaceutical chemistry.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2,4-Trimethylpyrrolidine | C₇H₁₅N | Achiral; lacks the hydrochloride form |
| (R)-2,2,4-Trimethylpyrrolidine | C₇H₁₆N | Enantiomer of (S)-form; different biological activity |
| N-Methyl-2-pyrrolidinone | C₅H₉NO | Contains a carbonyl group; different reactivity |
| 1-Methyl-2-pyrrolidinone | C₅H₉NO | Similar but lacks additional methyl groups |
This table illustrates how the distinct stereochemistry of this compound influences its reactivity and biological interactions compared to other pyrrolidine derivatives.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound can exhibit varying degrees of biological activity based on their structural features. For instance:
- Pharmacological Studies : A study demonstrated that modifications in the pyrrolidine ring can significantly alter receptor binding affinities and pharmacological effects. This suggests that this compound may possess unique therapeutic potentials compared to its analogs .
- Synthetic Applications : In drug development processes, this compound has been utilized as a chiral auxiliary in asymmetric synthesis pathways. This application is particularly relevant in creating compounds with specific stereochemical configurations necessary for biological activity.
- Toxicological Assessments : While preliminary data suggest potential therapeutic benefits, further investigations are needed to assess the safety profile and any possible side effects associated with this compound. Initial assessments indicate it may act as an irritant under certain conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-2,2,4-trimethylpyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of a linear precursor or alkylation of a pyrrolidine core. For example, alkylation of 2-methylpyrrolidine derivatives with chloromethyl reagents under basic conditions (e.g., K₂CO₃ in acetonitrile) can introduce substituents. Reaction temperature (20–80°C) and stoichiometry of alkylating agents significantly impact regioselectivity and byproduct formation. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical to achieve >95% purity .
- Table: Example Reaction Conditions
| Reagent | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Methylpyrrolidine, CH₃I | MeCN | 50 | 68 | 92 |
| 2-Chloroethylpyrrolidine·HCl | EtOH | Reflux | 75 | 89 |
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm methyl group positions and stereochemistry (e.g., δ 1.2–1.4 ppm for geminal dimethyl groups).
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to validate enantiomeric excess (>99% for S-enantiomer).
- Elemental Analysis : Match experimental C, H, N, Cl content to theoretical values (e.g., C: 52.1%, H: 9.5%, Cl: 20.5%) .
Q. What are the key parameters for optimizing recrystallization of this compound?
- Methodological Answer : Solvent polarity and cooling rate are critical. A 1:3 ethanol/water mixture at 60°C achieves optimal solubility, with slow cooling (2°C/min) to maximize crystal formation. Post-crystallization, assess clarity and color per pharmacopeial guidelines (e.g., 10% w/v solution in water must be colorless and particle-free) .
Advanced Research Questions
Q. How can stereochemical inconsistencies in this compound synthesis be resolved?
- Methodological Answer : Racemization during alkylation is common. Mitigate by:
- Using chiral auxiliaries (e.g., (R)-BINOL) to stabilize the transition state.
- Monitoring enantiomeric purity via polarimetry ([α]₂₀ᴰ = +15° to +18° for S-configuration) or chiral HPLC. If racemization occurs, reprocess via diastereomeric salt formation with (R)-mandelic acid .
Q. What analytical strategies address discrepancies in thermal stability data for this compound?
- Methodological Answer : Conflicting thermogravimetric (TGA) and differential scanning calorimetry (DSC) data may arise from hydration states. Conduct dynamic vapor sorption (DVS) to assess hygroscopicity. For DSC, use hermetically sealed pans and heating rates ≤5°C/min. Decomposition onset should align with literature (e.g., >200°C for anhydrous form) .
Q. How does the compound’s hydrochloride salt form influence its reactivity in nucleophilic substitutions?
- Methodological Answer : The HCl salt enhances solubility in polar solvents (e.g., water, MeOH), facilitating SN2 reactions. However, freebase generation (via NaHCO₃ treatment) is necessary for reactions requiring a non-ionic nucleophile. Kinetic studies show a 3x rate increase in freebase-mediated alkylations compared to the salt form .
Q. What mechanistic insights explain byproduct formation during large-scale synthesis?
- Methodological Answer : Over-alkylation at the pyrrolidine nitrogen is a common side reaction. Computational modeling (DFT) reveals that steric hindrance from the 2,2-dimethyl groups disfavors N-alkylation but may promote C-alkylation at the 4-position. Suppress byproducts using bulky electrophiles (e.g., tert-butyl bromide) or low-temperature (−20°C) conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
